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molecular formula C13H10ClNO B8547160 2-Chloro-10,11-dihydrodibenz[b,f][1,41oxazepine

2-Chloro-10,11-dihydrodibenz[b,f][1,41oxazepine

Cat. No. B8547160
M. Wt: 231.68 g/mol
InChI Key: PDKOUZALNTWSLU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05393747

Procedure details

2-chloro-10,11-dihydrodibenz[b,f][1,4]-oxazepine (42) is prepared in the manner described in Example 40, using 2-chloronitrobenzene and 5-chlorosalicylaldehyde.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
Cl[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][C:3]=1[N+:8]([O-])=O.[Cl:11][C:12]1[CH:19]=[C:16]([CH:17]=O)[C:15]([OH:20])=[CH:14][CH:13]=1>>[Cl:11][C:12]1[CH:13]=[CH:14][C:15]2[O:20][C:2]3[CH:7]=[CH:6][CH:5]=[CH:4][C:3]=3[NH:8][CH2:17][C:16]=2[CH:19]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=C(C=CC=C1)[N+](=O)[O-]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=CC=C(C(C=O)=C1)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
ClC=1C=CC2=C(CNC3=C(O2)C=CC=C3)C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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